Beryllium;oxygen(2-);hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beryllium;oxygen(2-);hydrate, commonly referred to as beryllium oxide hydrate, is an inorganic compound with the chemical formula BeO·xH₂O. This compound is known for its high thermal conductivity, electrical insulation properties, and high melting point. Beryllium oxide hydrate is typically found in its hydrated form, which means it contains water molecules within its crystal structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Beryllium oxide hydrate can be synthesized through several methods:

Calcination of Beryllium Carbonate: Beryllium carbonate is heated to high temperatures to decompose it into beryllium oxide and carbon dioxide. The beryllium oxide is then hydrated to form beryllium oxide hydrate.

Dehydration of Beryllium Hydroxide: Beryllium hydroxide is dehydrated by heating it to form beryllium oxide, which is then hydrated.

Ignition of Metallic Beryllium: Metallic beryllium is ignited in the presence of oxygen to form beryllium oxide, which is subsequently hydrated.

Industrial Production Methods

Industrial production of beryllium oxide hydrate typically involves the sulfate method, where beryl (a beryllium-containing mineral) is mixed with calcite and smelted in an electric arc furnace at high temperatures. The resulting beryllium vitreous body is then processed with sulfuric acid to convert beryllium and aluminum oxides into water-soluble sulfates. After several purification steps, beryllium hydroxide is precipitated and then calcined to form beryllium oxide, which is hydrated to obtain beryllium oxide hydrate .

Analyse Chemischer Reaktionen

Types of Reactions

Beryllium oxide hydrate undergoes several types of chemical reactions:

Oxidation: Beryllium oxide can be oxidized to form beryllium peroxide under specific conditions.

Reduction: Beryllium oxide can be reduced to metallic beryllium using strong reducing agents.

Substitution: Beryllium oxide can react with halogens to form beryllium halides.

Common Reagents and Conditions

Oxidation: Requires high pressure and temperature, often using oxygen or ozone as the oxidizing agent.

Reduction: Typically involves the use of strong reducing agents like magnesium or aluminum at high temperatures.

Substitution: Halogenation reactions are carried out using halogen gases like chlorine or fluorine at elevated temperatures.

Major Products

Oxidation: Beryllium peroxide (BeO₂)

Reduction: Metallic beryllium (Be)

Substitution: Beryllium halides (e.g., BeCl₂, BeF₂)

Wissenschaftliche Forschungsanwendungen

Beryllium oxide hydrate has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various chemical reactions due to its high thermal stability and conductivity.

Biology: Studied for its interactions with biomolecules and its potential effects on biological systems.

Medicine: Investigated for its potential use in medical imaging and radiation therapy due to its high radiation resistance.

Industry: Utilized in the production of ceramics, nuclear reactors, and electronic devices due to its excellent thermal and electrical properties

Wirkmechanismus

The mechanism by which beryllium oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Magnesium oxide (MgO)

- Calcium oxide (CaO)

- Strontium oxide (SrO)

- Barium oxide (BaO)

Comparison

Beryllium oxide hydrate is unique due to its combination of high thermal conductivity, electrical insulation properties, and high melting point. Unlike other similar compounds, beryllium oxide hydrate has a higher thermal conductivity than most metals and is more resistant to thermal shock. Additionally, its toxicity and potential health effects make it distinct from other alkaline earth metal oxides .

Eigenschaften

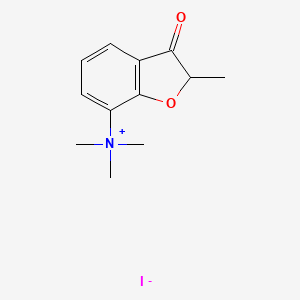

Molekularformel |

BeH2O2 |

|---|---|

Molekulargewicht |

43.027 g/mol |

IUPAC-Name |

beryllium;oxygen(2-);hydrate |

InChI |

InChI=1S/Be.H2O.O/h;1H2;/q+2;;-2 |

InChI-Schlüssel |

RUMMPCFRJPVVGG-UHFFFAOYSA-N |

Kanonische SMILES |

[Be+2].O.[O-2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)

![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)

![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)